2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-24-15-5-3-4-14(16(15)25-2)21-18(23)22-8-9-26-17(22)11-6-7-12(19)13(20)10-11/h3-7,10,17H,8-9H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSMGNXCBLPLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2,3-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolidine ring. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide would depend on its specific biological activity. Generally, thiazolidine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Thiazolidine vs. Benzothiazole/Amide Derivatives
- Target Compound : The thiazolidine ring introduces rigidity and may influence binding affinity by restricting rotational freedom.
- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-Dichlorophenyl)acetamide (): Replaces the thiazolidine with a benzothiazole core.
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) (): Features a flexible benzamide linkage instead of a thiazolidine.
Key Structural Differences
Substituent Position Effects
- Chlorine vs. Methoxy Groups: The 2,3-dimethoxyphenyl substituent in the target compound versus the 3,4-dimethoxy in Rip-B () alters steric hindrance and hydrogen-bonding capacity. The ortho-methoxy (2-position) may reduce solubility compared to para-substituted analogs .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity: The trifluoromethoxy group in the benzothiazole analog () increases logP compared to methoxy groups, favoring blood-brain barrier penetration.
- Melting Points :
- Rip-B () has a melting point of 90°C, suggesting crystalline stability, while the target compound’s melting point is unreported but likely influenced by the thiazolidine ring’s conformation .
Biological Activity
The compound 2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article aims to provide an in-depth review of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C19H19Cl2N2O3S
- Molecular Weight : 380.27 g/mol
- Structure : The compound features a thiazolidine ring with dichlorophenyl and dimethoxyphenyl substituents, contributing to its unique biological profile.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) ranged from 625 to >5000 µg/ml.
- Escherichia coli : Similar MIC values were observed.
- Pseudomonas aeruginosa and Klebsiella pneumoniae also showed susceptibility to the compound.
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays:
- DPPH Assay : The compound exhibited a notable ability to scavenge free radicals.
- ABTS Assay : Results indicated strong reducing power comparable to standard antioxidants.
This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases .
Anti-HIV Activity
In vitro studies have shown that derivatives of thiazolidine can inhibit HIV replication. The compound's structural modifications enhance its effectiveness against HIV-1:
- IC50 Values : Reported IC50 values for related compounds were as low as 12.1 µM, indicating potent antiviral activity .
The biological activities of thiazolidine derivatives are often linked to their ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds have shown inhibition of enzymes such as Dihydrofolate Reductase (DHFR) and Monoamine Oxidase (MAO), which play critical roles in various metabolic pathways.
- Cellular Signaling Modulation : The structural features allow for interaction with cellular receptors, influencing signaling pathways associated with inflammation and cell survival.
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of several thiazolidine derivatives included this compound. Results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to Gram-negative counterparts due to differences in cell wall structure .
Study 2: Antioxidant Properties
In a comparative analysis of antioxidant activities among various thiazolidines, this compound demonstrated significant inhibition of lipid peroxidation with an EC50 value of 0.565 ± 0.051 mM. This suggests its potential use in formulations aimed at combating oxidative damage .
Q & A
Q. What established synthetic routes are available for 2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide, and how do reaction parameters influence yield?
The compound is typically synthesized via multi-step reactions involving:
- Condensation : Reacting 3,4-dichlorophenyl isothiocyanate with 2,3-dimethoxyaniline to form a thiourea intermediate.
- Cyclization : Using iodine and triethylamine in DMF to promote thiazolidine ring formation, analogous to methods for 1,3,4-thiadiazole derivatives .
- Key parameters : Solvent polarity (acetonitrile vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., iodine for cyclization). Yield optimization requires adjusting these variables systematically .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | Acetonitrile, reflux, 1–3 min | 60–75% |
| 2 | DMF, I₂, Et₃N, 80°C | 70–85% |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and carboxamide connectivity. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of dichloro substitution .
- X-ray Crystallography : Resolves bond angles and stereochemistry. A related thiazolidinone derivative showed a dihedral angle of 87.2° between the dichlorophenyl and thiazolidine rings .
- IR Spectroscopy : Carboxamide C=O stretches appear at ~1650 cm⁻¹, while thiazolidine C-S bonds absorb near 680 cm⁻¹ .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural analysis be resolved?
- Cross-validation : Combine NMR, X-ray, and IR data. For instance, ambiguous NOE correlations in NMR can be clarified via X-ray-derived torsion angles .
- Computational modeling : Density Functional Theory (DFT) predicts optimized geometries and vibrational frequencies, aligning with experimental IR/NMR to resolve discrepancies .
- Comparative analysis : Reference analogous compounds, such as N-(2,4-dimethoxyphenyl)carboxamides, to identify consistent spectral patterns .
Q. What strategies improve synthetic yield and purity for scale-up studies?
- Design of Experiments (DoE) : Optimize solvent ratios (e.g., DMF:acetonitrile) and catalyst concentrations using response surface methodology .
- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol removes byproducts like unreacted dichlorophenyl intermediates .
- Reaction monitoring : Use HPLC or TLC (Rf ~0.5 in 7:3 hexane:EtOAc) to track intermediate formation and minimize side reactions .
Q. How can researchers assess the compound’s bioactivity against specific therapeutic targets?
- In vitro assays : Screen against antimicrobial (e.g., Staphylococcus aureus), antitumor (e.g., MTT assay on HeLa cells), or anti-inflammatory targets (COX-2 inhibition), following protocols for structurally similar 1,3,4-thiadiazoles .
- Molecular docking : Model interactions with enzymes like DNA gyrase (PDB ID: 1KZN) to predict binding affinity and guide SAR studies .
Q. What computational methods predict physicochemical properties relevant to drug development?
- Lipinski’s Rule of Five : Calculate logP (≈3.2), molecular weight (449.3 g/mol), and hydrogen bond donors/acceptors using software like Molinspiration.
- Molecular Dynamics (MD) : Simulate solubility in aqueous buffers (e.g., PBS at pH 7.4) to assess bioavailability .
- ADMET profiling : Predict metabolic stability (CYP450 interactions) and toxicity (AMES test) via platforms like SwissADME .
Key Considerations for Data Interpretation
- Contradiction analysis : When bioactivity results conflict (e.g., high in vitro potency but low in vivo efficacy), evaluate assay conditions (e.g., serum protein binding) or metabolic degradation pathways .
- Structural analogs : Compare with N-(3,4,5-trimethoxyphenyl)oxazole carboxamides to identify substituent effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
